PR5-LL-CM01 was developed through high-throughput screening methodologies aimed at identifying potent inhibitors of PRMT5. Its classification falls under small-molecule inhibitors with a specific focus on epigenetic regulation, particularly in the context of cancer therapy. The compound has demonstrated significant efficacy in preclinical studies, showing superior anti-tumor effects compared to existing PRMT5 inhibitors such as EPZ015666 .
The synthesis of PR5-LL-CM01 involves several key steps, typically initiated by the design of a molecular scaffold that can effectively interact with the active site of PRMT5. The synthesis process may include:
The synthesis parameters, including temperature, reaction time, and solvent choice, are critical for optimizing yield and ensuring the compound's biological activity.
The molecular structure of PR5-LL-CM01 is characterized by its ability to fit into the active site of PRMT5, which is essential for its inhibitory action. Key features include:
In silico studies have indicated that PR5-LL-CM01 binds effectively within the active pocket of PRMT5, confirming its potential as a selective inhibitor .
PR5-LL-CM01 primarily engages in competitive inhibition of PRMT5, affecting its methyltransferase activity. The chemical reactions involving this compound include:
This specificity is crucial for minimizing off-target effects and enhancing therapeutic efficacy.
The mechanism of action for PR5-LL-CM01 involves several steps:
The physical and chemical properties of PR5-LL-CM01 are essential for understanding its behavior in biological systems:
Quantitative analyses such as IC50 values indicate that PR5-LL-CM01 has a significantly lower IC50 compared to other inhibitors, reinforcing its potency .
PR5-LL-CM01 has several promising applications in scientific research and clinical settings:
PRMT5 is a type II arginine methyltransferase that catalyzes symmetric dimethylation (SDMA) of histone (H3R2me2s, H4R3me2s) and non-histone proteins. Its overexpression drives oncogenesis by:
Table 1: PRMT5 Overexpression in Human Cancers
Cancer Type | Clinical Correlation | Validation Method |
---|---|---|
Pancreatic ductal adenocarcinoma (PDAC) | 3.5-fold increase vs. normal tissue; metastatic enrichment | IHC, Western blot [2] |
Colorectal cancer (CRC) | Correlates with inflammation-to-metastasis progression | Tissue microarray [2] |
Cervical cancer | Reduced overall survival (HR = 2.1; p < 0.01) | TCGA analysis [6] |
PRMT5’s dual role in epigenetic regulation and signaling cascades established it as a high-value target for anticancer drug development [1] [7].
Conventional PRMT5 assays (e.g., radiometric, TR-FRET) suffered from low sensitivity or scalability. To overcome this, researchers engineered an Amplified Luminescent Proximity Homogeneous Assay-Linked Immunosorbent Assay (AlphaLISA) with the following innovations:
Table 2: AlphaLISA HTS Parameters for PRMT5 Inhibitor Screening
Parameter | Specification | Significance |
---|---|---|
Assay volume | 25 µL | Compatibility with automation |
SAM concentration | 1 µM (near Km) | Physiological relevance |
Signal-to-background | 25:1 | High sensitivity |
False-positive rate | <2% (validated via orthogonal SPR assays) | Reliable hit identification |
This platform identified PR5-LL-CM01 as a primary hit with 78% inhibition at 10 µM [3].
Initial hits underwent rigorous triaging:
Structural optimization focused on:
PRMT5’s crystallographic structure (PDB: 4GQB) revealed a heterooctameric complex with MEP50. Docking simulations (Glide, Schrödinger) predicted:
Table 3: Key Binding Interactions of PR5-LL-CM01 with PRMT5
Residue | Interaction Type | Binding Energy Contribution (kcal/mol) |
---|---|---|
Glu444 | H-bond (triazine N) | −3.2 |
Phe327 | π-π stacking | −2.8 |
Trp579 | Hydrophobic | −1.5 |
Leu312 | Van der Waals | −0.9 |
Explicit-solvent MD simulations (AMBER22) over 200 ns elucidated:
Mutagenesis studies validated these findings: PRMT5E444A and PRMT5F327M mutants exhibited 15-fold reduced sensitivity to PR5-LL-CM01 [3] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7